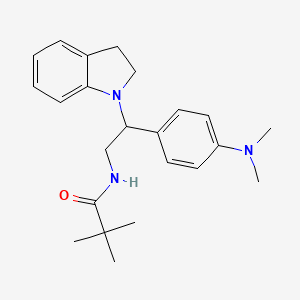

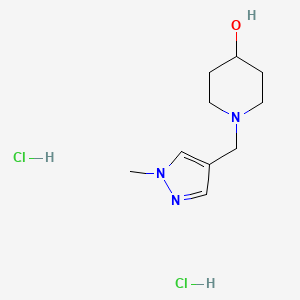

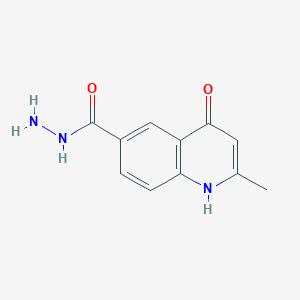

![molecular formula C15H24N4O3 B2407447 Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate CAS No. 1993243-37-0](/img/structure/B2407447.png)

Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Boc anhydride (Boc2O) and ethanol, followed by the slow addition of a 70% aqueous solution of ammonia . The reaction mixture is then stirred at approximately 0°C for 1 hour, transferred to room temperature, and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . In these compounds, the bond lengths are comparable with those found in previous reports .Applications De Recherche Scientifique

Synthesis and Application in Antagonist Development

Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate has been used in the synthesis of important intermediates for nociceptin antagonists. An efficient and practical asymmetric synthesis method for this compound has been developed, which includes key steps like diastereoselective reduction and isomerization, suitable for large-scale operations (H. Jona et al., 2009).

In Crystallography Studies

This compound has been studied in crystallography. The reaction of this compound with methylhydrazine results in the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. This has been used to study the dihedral angles between the pyrazole ring and the piperidine ring (D. Richter et al., 2009).

Role in Anticancer Drug Synthesis

This compound is an important intermediate for small molecule anticancer drugs. A synthetic method for this compound, involving nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions, has been established. This compound is integral in the development of new anticancer therapeutics (Binliang Zhang et al., 2018).

Applications in Diketopiperazines Synthesis

Two diastereomers of this compound were synthesized and separated by column chromatography. This work is significant in the field of organic chemistry for the synthesis and study of diketopiperazines (Y. Liu et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of biologically active natural products .

Mode of Action

Biochemical Pathways

Result of Action

Similar compounds have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)17-11-6-5-8-19(10-11)12-13(20)18(4)9-7-16-12/h7,9,11H,5-6,8,10H2,1-4H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITGEVYAXAGEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CN(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

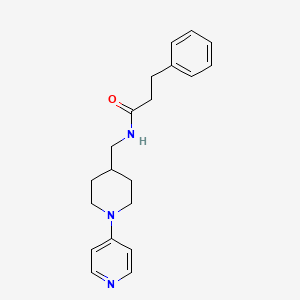

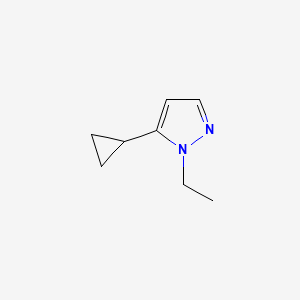

![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)

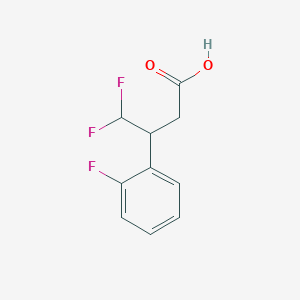

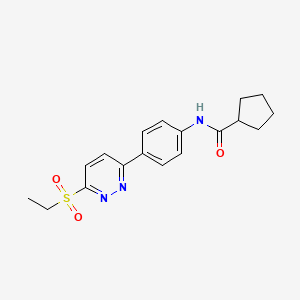

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)

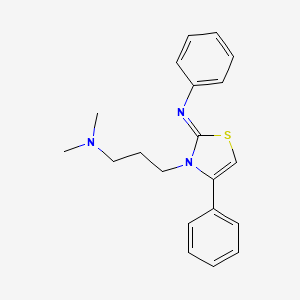

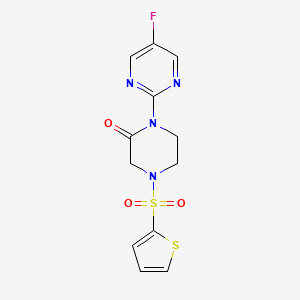

![(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2407370.png)

![N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2407374.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)